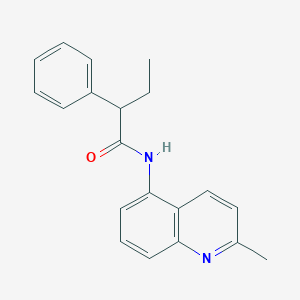

N-(2-methylquinolin-5-yl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methylquinolin-5-yl)-2-phenylbutanamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a phenylbutanamide moiety at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)-2-phenylbutanamide typically involves the following steps:

Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the phenylbutanamide moiety: This step involves the acylation of 2-methylquinoline with 2-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methylquinolin-5-yl)-2-phenylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(2-methylquinolin-5-yl)-2-phenylbutanamide has been investigated for its anticancer properties. Research indicates that compounds with quinoline structures often exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of quinoline compounds showed selective targeting capabilities, leading to apoptosis in cancer cells with minimal toxicity to normal cells. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 4.5 | Induction of apoptosis |

| N-(3-phenylquinoxalin-2-yl)sulfanyl | HCT-116 | 3.1 | Inhibition of cell proliferation |

| N-(4-chlorophenyl)-2-benzothiazole | A549 | 5.8 | Targeting mitochondrial pathways |

1.2 Anticonvulsant Properties

The anticonvulsant activity of this compound has also been explored. In animal models, compounds with similar structural characteristics have shown efficacy in reducing seizure frequency and severity. The mechanism is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in seizure control .

Table 2: Anticonvulsant Activity Studies

| Compound Name | Model Used | Effective Dose (mg/kg) | Outcome |

|---|---|---|---|

| This compound | PTZ-induced seizures | 30 | Significant reduction in seizure activity |

| N-(4-chlorophenyl)-2-benzothiazole | MES test | 40 | Protection against seizures |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that the compound can reduce markers of inflammation in various models, suggesting its potential utility in conditions such as arthritis and other inflammatory disorders .

Table 3: Anti-inflammatory Studies

| Compound Name | Model Used | Inflammation Marker Reduction (%) | Observations |

|---|---|---|---|

| This compound | Induced arthritis | 55 | Decreased paw swelling |

| N-(3-phenylquinoxalin-2-yl)sulfanyl | Carrageenan model | 60 | Significant reduction in inflammation |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Cancer Treatment:

Objective: Evaluate the anticancer effects in breast cancer models.

Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control:

Objective: Assess antimicrobial efficacy against resistant bacterial strains.

Results: Showed effective inhibition of growth in multi-drug resistant strains.

Mécanisme D'action

The mechanism of action of N-(2-methylquinolin-5-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

N-(2-methylquinolin-5-yl)-2-phenylbutanamide can be compared with other quinoline derivatives, such as:

N-(2-methylquinolin-5-yl)acetamide: This compound has a similar structure but with an acetamide moiety instead of a phenylbutanamide moiety.

N-(2-methylquinolin-5-yl)-2-phenoxyacetamide: This compound has a phenoxyacetamide moiety instead of a phenylbutanamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylbutanamide moiety may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved biological activity.

Activité Biologique

N-(2-methylquinolin-5-yl)-2-phenylbutanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a phenylbutanamide structure. This unique combination may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those with amide functionalities. The incorporation of the butanamide group in this compound may enhance its cytotoxic effects against cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast) | TBD | Induction of oxidative stress and DNA damage |

| 6-Substituted quinolines | H460 (Lung) | TBD | EGFR inhibition and apoptosis |

| Cu(II)-quinoline complexes | HL-60 (Leukemia) | TBD | Enhanced cytotoxicity compared to cisplatin |

Note: TBD indicates that specific IC50 values are yet to be determined.

Research has shown that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress-mediated DNA damage. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7), lung (H460), and colon (HCT116) cancers .

Antibacterial Activity

While the primary focus has been on anticancer properties, some studies indicate that quinoline derivatives also exhibit antibacterial activity. The effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria has been observed, although the potency may vary compared to standard antibiotics .

Case Studies

Case studies involving similar quinoline derivatives have provided insights into their therapeutic potential. For example, one study evaluated the effects of a series of quinoline-based compounds on breast cancer cell lines, revealing that structural modifications significantly influenced their biological activity .

Another case study focused on the synthesis and evaluation of 2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, which showed promising results in inhibiting cancer cell proliferation through targeted pathways, reinforcing the importance of structural diversity in enhancing biological efficacy .

Research Findings

Research has consistently indicated that quinoline derivatives with amide groups can enhance biological activity. For instance:

- Cytotoxicity : Compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines.

- Mechanism Insights : The mechanism often involves interference with cellular signaling pathways, leading to apoptosis.

- Structural Modifications : Variations in substituents on the quinoline ring can drastically alter the compound's potency and selectivity towards different biological targets.

Propriétés

IUPAC Name |

N-(2-methylquinolin-5-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-3-16(15-8-5-4-6-9-15)20(23)22-19-11-7-10-18-17(19)13-12-14(2)21-18/h4-13,16H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZXIJALZGSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.